2-fluoro-1,4-bis(propan-2-yl)benzene
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Overview
Description
2-fluoro-1,4-bis(propan-2-yl)benzene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons. This compound features a benzene ring substituted with a fluorine atom and two isopropyl groups. The presence of the fluorine atom imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1,4-bis(propan-2-yl)benzene can be achieved through several methods. One common approach involves the fluorination of 1,4-bis(propan-2-yl)benzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver fluoride (AgF) or cesium fluoride (CsF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled fluorination. The process may also incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1,4-bis(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include substituted benzene derivatives, ketones, alcohols, and reduced aromatic compounds.
Scientific Research Applications
2-fluoro-1,4-bis(propan-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-1,4-bis(propan-2-yl)benzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The isopropyl groups may also contribute to the compound’s hydrophobic interactions with target molecules, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,4-bis(propan-2-yl)benzene
- 2-bromo-1,4-bis(propan-2-yl)benzene
- 2-iodo-1,4-bis(propan-2-yl)benzene
Uniqueness
2-fluoro-1,4-bis(propan-2-yl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and altered electronic effects. These properties make it a valuable compound for various applications, particularly in the development of fluorinated pharmaceuticals and materials.
Properties
CAS No. |
87591-03-5 |
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Molecular Formula |
C12H17F |
Molecular Weight |
180.26 g/mol |
IUPAC Name |
2-fluoro-1,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17F/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,1-4H3 |
InChI Key |
NTUDGJSTIQYBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)F |
Purity |
95 |
Origin of Product |
United States |
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